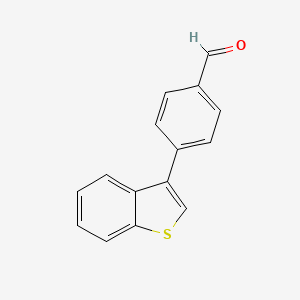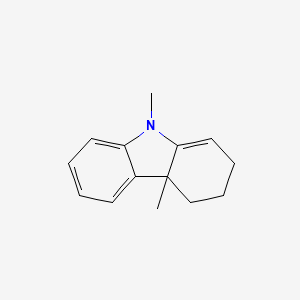
4a,9-dimethyl-3,4-dihydro-2H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a,9-dimethyl-3,4-dihydro-2H-carbazole is a nitrogen-containing heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological and pharmacological activities, including antibacterial, antitumor, and antioxidant properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4a,9-dimethyl-3,4-dihydro-2H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed reaction sequence, which includes intermolecular amination and intramolecular direct arylation . This method is highly regioselective and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of magnetically recoverable palladium nanocatalysts supported on green biochar has been reported to enhance efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
4a,9-dimethyl-3,4-dihydro-2H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Potential use in anticancer therapies due to its ability to inhibit certain enzymes.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 4a,9-dimethyl-3,4-dihydro-2H-carbazole involves its interaction with specific molecular targets. For instance, it can bind to dihydrofolate reductase, inhibiting its activity and thereby exerting antimicrobial effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: The parent compound with a similar structure but lacking the dimethyl substitutions.
9-Methylcarbazole: A derivative with a single methyl group at the 9-position.
3,6-Dimethylcarbazole: Another derivative with methyl groups at the 3 and 6 positions.
Uniqueness
4a,9-dimethyl-3,4-dihydro-2H-carbazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at the 4a and 9 positions can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
41503-36-0 |
|---|---|
Fórmula molecular |
C14H17N |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
4a,9-dimethyl-3,4-dihydro-2H-carbazole |
InChI |
InChI=1S/C14H17N/c1-14-10-6-5-9-13(14)15(2)12-8-4-3-7-11(12)14/h3-4,7-9H,5-6,10H2,1-2H3 |
Clave InChI |
IBOZEFAOOFKNIS-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC=C1N(C3=CC=CC=C23)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


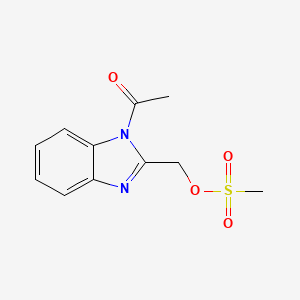
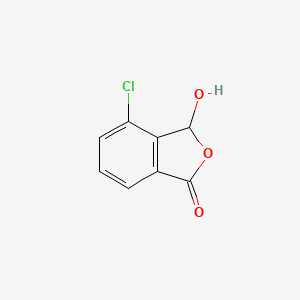


![Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-](/img/structure/B14004571.png)
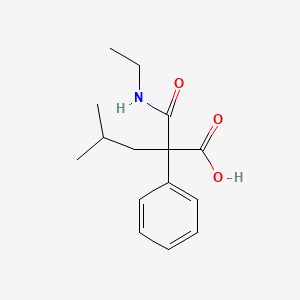

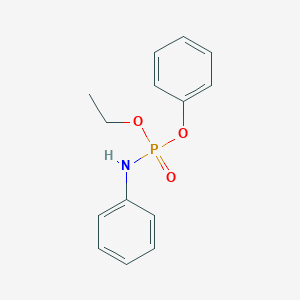
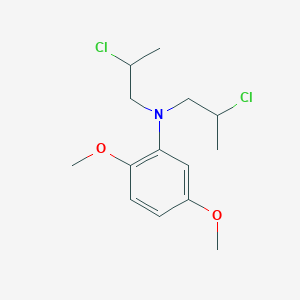

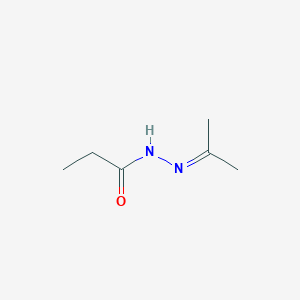
![(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14004594.png)
![Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate](/img/structure/B14004596.png)
